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molecular formula C9H7ClS B097379 7-Chloro-3-MethylBenzo[B]Thiophene CAS No. 17514-68-0

7-Chloro-3-MethylBenzo[B]Thiophene

Cat. No. B097379
M. Wt: 182.67 g/mol
InChI Key: PIURQZBTTSWWOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04579865

Procedure details

To a solution of 11.8 g. 2-chlorothiophenol (Aldrich, 15566-7) dissolved in aqueous sodium hydroxide (4.0 g./50 ml water) is added chloracetone (9.3 g.). After heating for 1 hour the reaction is cooled and extracted with methylene chloride. The extract is dried (MgSO4) and concentrated to an oil. The oil is added to polyphosphoric acid (100 g.) and slowly heated to 120° C. The mixture is added to ice and extracted with ethyl ether. The ether extract is washed with water (twice); dried (MgSO4) and concentrated to an oil. The oil is purified by distillation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[SH:8].Cl[CH2:10][C:11](=O)[CH3:12]>[OH-].[Na+]>[Cl:1][C:2]1[C:3]2[S:8][CH:10]=[C:11]([CH3:12])[C:4]=2[CH:5]=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)S
Name
Quantity
50 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
9.3 g
Type
reactant
Smiles
ClCC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating for 1 hour the reaction
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
is cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract is dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil
ADDITION
Type
ADDITION
Details
The oil is added to polyphosphoric acid (100 g.)
ADDITION
Type
ADDITION
Details
The mixture is added to ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
WASH
Type
WASH
Details
is washed with water (twice)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil
DISTILLATION
Type
DISTILLATION
Details
The oil is purified by distillation

Outcomes

Product
Name
Type
Smiles
ClC1=CC=CC2=C1SC=C2C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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